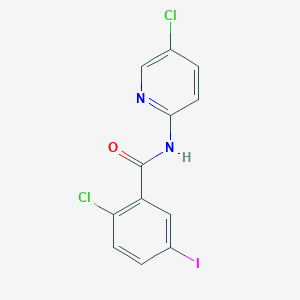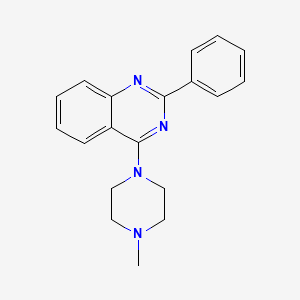![molecular formula C23H26N4O4S B5994465 4-{(Z)-1-[2-METHOXY-4-(PIPERIDINOSULFONYL)ANILINO]METHYLIDENE}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE](/img/structure/B5994465.png)
4-{(Z)-1-[2-METHOXY-4-(PIPERIDINOSULFONYL)ANILINO]METHYLIDENE}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-{(Z)-1-[2-METHOXY-4-(PIPERIDINOSULFONYL)ANILINO]METHYLIDENE}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE” is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “4-{(Z)-1-[2-METHOXY-4-(PIPERIDINOSULFONYL)ANILINO]METHYLIDENE}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE” typically involves multi-step organic reactions. The key steps may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the phenyl group: This step may involve a Friedel-Crafts acylation reaction.
Methoxylation and sulfonylation: These steps introduce the methoxy and piperidinosulfonyl groups, respectively, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: Using larger reactors and optimizing temperature, pressure, and reaction time.
Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features may allow it to interact with specific enzymes or receptors, making it a potential candidate for therapeutic applications.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings. Its chemical properties could be leveraged to enhance the performance of these materials.
Mécanisme D'action
The mechanism of action of “4-{(Z)-1-[2-METHOXY-4-(PIPERIDINOSULFONYL)ANILINO]METHYLIDENE}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE” would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by:
Binding to active sites: Inhibiting or activating enzymatic activity.
Modulating receptor activity: Acting as an agonist or antagonist.
Interfering with cellular pathways: Affecting signal transduction or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-{(Z)-1-[2-METHOXY-4-(PIPERIDINOSULFONYL)ANILINO]METHYLIDENE}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE: This compound itself.
Other pyrazoles: Compounds with similar pyrazole rings but different substituents.
Sulfonyl-containing compounds: Compounds with sulfonyl groups attached to different core structures.
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and structural features. This combination may confer unique chemical and biological properties, making it distinct from other similar compounds.
Propriétés
IUPAC Name |
4-[(2-methoxy-4-piperidin-1-ylsulfonylphenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S/c1-17-20(23(28)27(25-17)18-9-5-3-6-10-18)16-24-21-12-11-19(15-22(21)31-2)32(29,30)26-13-7-4-8-14-26/h3,5-6,9-12,15-16,25H,4,7-8,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOSAISISYQILE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=C(C=C(C=C3)S(=O)(=O)N4CCCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-({3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoyl}amino)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B5994396.png)
![4-{[(4-fluorobenzyl)thio]acetyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5994398.png)
![(2Z)-5-[(4-ethoxyphenyl)methyl]-2-[(E)-(2-methoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B5994403.png)
![2-[1-(3,4-difluorobenzyl)-4-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B5994429.png)

![2-[(4-chloro-2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5994442.png)
![methyl 3-[3-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate](/img/structure/B5994448.png)
![5-{[(2-methoxyphenyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5994453.png)

![1,2-dimethyl-4-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]piperazine](/img/structure/B5994480.png)

![2-(Furan-2-carbonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5994491.png)

